(6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol
Overview
Description
(6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.70 g/mol. The purity is usually 95%.
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Scientific Research Applications
Saluretic and Diuretic Effects Research
Research into bicyclic ring-fused analogues of 2-(aminomethyl)phenol, including compounds related to (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol, has shown significant saluretic and diuretic effects in animal models. Notably, specific derivatives like 2-(aminomethyl)-4-chloro-1-naphthalenol hydrochloride demonstrated high activity in these studies (Deana et al., 1983).
Chemical Synthesis and Reactions
A significant application of this compound-related compounds is in chemical synthesis. Studies demonstrate their use in the synthesis of various cyclic tellurides and complex platinum compounds, offering potential in material science and catalysis research (Al-Rubaie et al., 2017).
Benzylic Oxygenation Research
Investigations into the positional preferences for benzylic oxygenation of tetrahydronaphthalenes, including those structurally related to this compound, have been conducted. This research has implications for understanding the chemical behavior and potential applications in synthetic chemistry (Ramdayal et al., 1999).
Liquid Crystal Materials Research
Compounds structurally similar to this compound have been researched for their potential in the design of new liquid crystal materials, particularly for active matrix LCDs. This application could significantly impact the display technology industry (Kusumoto et al., 2004).
Pharmacological Research
There is notable research in pharmacology focusing on the derivatives of tetrahydronaphthalene, related to this compound. These studies explore their role as ligands for novel receptors with sigma-like neuromodulatory activity, which could have implications for neuropharmacology (Wyrick et al., 1993).
Properties
IUPAC Name |
[6-chloro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c13-10-3-4-11-9(6-10)2-1-5-12(11,7-14)8-15/h3-4,6,14-15H,1-2,5,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJQTMQPGXXCLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(C1)(CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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